molecular formula C15H12N2 B8287808 4-(Pyridin-4-yl)naphth-1-ylamine

4-(Pyridin-4-yl)naphth-1-ylamine

Cat. No.: B8287808
M. Wt: 220.27 g/mol
InChI Key: DDXAGRCTJKBGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound has garnered attention in pharmaceutical research due to its role as a precursor in synthesizing urea derivatives with high affinity for 5-HT1 receptors. For example, it was utilized as a key intermediate in the synthesis of N-[7-(1-Methylpiperidin-4-yl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indol-1-yl]-N′-[4-(pyridin-4-yl)naphth-1-yl]-urea (E7), which exhibited a pKi >8.0 at 5-HT1 receptors, indicating potent binding activity .

The compound’s planar aromatic structure facilitates π-π stacking interactions, enhancing its binding to receptor sites. Its amine group also allows for derivatization, enabling the development of bioactive molecules.

Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

4-pyridin-4-ylnaphthalen-1-amine

InChI

InChI=1S/C15H12N2/c16-15-6-5-12(11-7-9-17-10-8-11)13-3-1-2-4-14(13)15/h1-10H,16H2

InChI Key

DDXAGRCTJKBGRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)C3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

N-Methyl-N-(naphthalen-1-ylmethyl)pyridin-4-amine

  • Structure : Unlike 4-(Pyridin-4-yl)naphth-1-ylamine, this compound (CAS 680185-80-2) features a methyl group attached to the amine and a naphthylmethyl substituent, altering its steric and electronic properties.
  • Applications : Primarily documented in safety data sheets, it is classified as hazardous if inhaled, with specific first-aid measures required .
  • The absence of a free amine limits its utility in reactions requiring nucleophilic substitution or urea formation.
Parameter This compound N-Methyl-N-(naphthylmethyl)pyridin-4-amine
Molecular Weight Not provided ~280.36 (estimated)
Amine Reactivity Free primary amine Tertiary amine (lower reactivity)
Biological Activity High 5-HT1 affinity No reported bioactivity
Safety Profile Not reported Hazardous upon inhalation

4-Aryl-4-(Naphth-1-ylmethylamino)-methyl-piperidine Derivatives

  • Structure: These compounds (e.g., from ) incorporate a piperidine ring substituted with aryl and naphthylmethylamino groups.
  • Applications: Patented for therapeutic uses, likely targeting central nervous system receptors due to their structural similarity to known neuroactive agents .
  • The presence of a secondary amine (vs. primary in this compound) may alter pharmacokinetics.
Parameter This compound 4-Aryl-piperidine Derivatives
Core Structure Naphthalene-pyridine hybrid Piperidine-aryl-naphthyl hybrid
Amine Type Primary Secondary
Therapeutic Potential 5-HT1 agonists Presumed CNS-targeting (patent data)

Research Findings and Implications

  • Pharmacological Efficacy : this compound-derived urea compounds (e.g., E7, E12) demonstrate superior 5-HT1 receptor binding compared to methylated or piperidine-containing analogs, likely due to optimal amine accessibility and aromatic stacking .
  • Synthetic Flexibility : The free amine in this compound enables diverse derivatization, making it a versatile scaffold for drug discovery. In contrast, methylated analogs are less reactive, and piperidine derivatives require multi-step synthesis .
  • Safety Considerations : While safety data for this compound are scarce, its methylated counterpart highlights the importance of substituent choice in mitigating toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.